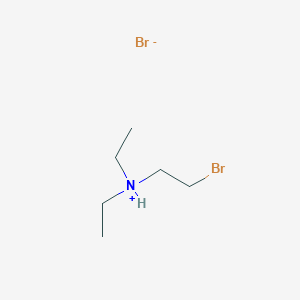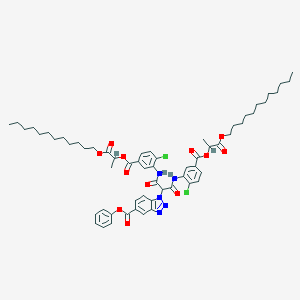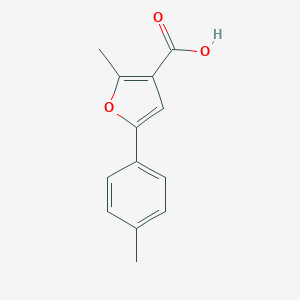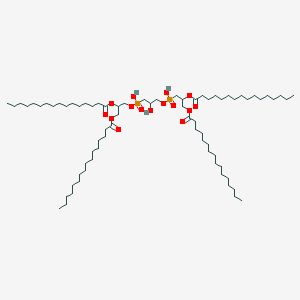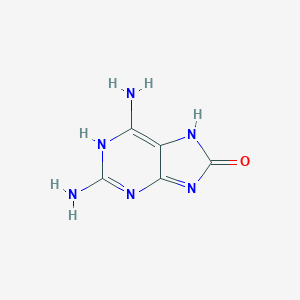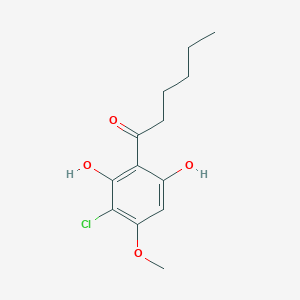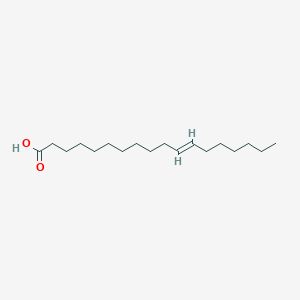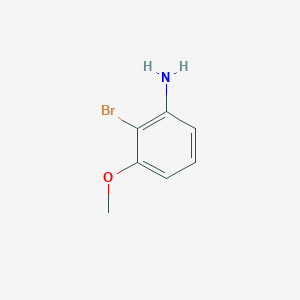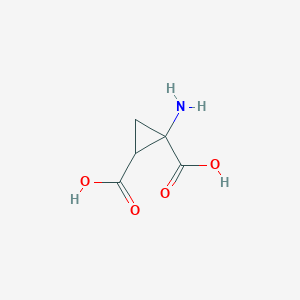
Lappl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lappl is a naturally occurring compound that has been found to have a range of biochemical and physiological effects. It is derived from the bark of the Lappl tree, which is native to certain regions of Europe and Asia. Lappl has been the subject of numerous scientific studies, and its potential applications in medicine and other fields are currently being explored.
作用机制
The exact mechanism of action of Lappl is not fully understood, but it is believed to work by modulating various cellular signaling pathways. Lappl has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, and may also have effects on neurotransmitter signaling and other cellular processes.
Biochemical and Physiological Effects:
Lappl has been found to have a range of biochemical and physiological effects, including:
- Antioxidant activity: Lappl has been found to have potent antioxidant activity, which may help to protect cells from damage caused by oxidative stress.
- Anti-inflammatory activity: Lappl has been found to have anti-inflammatory effects, which may help to reduce inflammation throughout the body.
- Anti-cancer activity: Lappl has been found to have anti-cancer properties, and may be useful in the treatment of a range of different types of cancer.
- Neuroprotective effects: Lappl has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using Lappl in lab experiments is that it is a naturally occurring compound, which means that it may be less toxic and have fewer side effects than synthetic compounds. Additionally, Lappl has been the subject of numerous scientific studies, which means that there is a large body of research available on its effects and potential applications.
One of the limitations of using Lappl in lab experiments is that it can be difficult to obtain in large quantities, as it is typically extracted from the bark of the Lappl tree. Additionally, the exact mechanisms of action of Lappl are not fully understood, which can make it challenging to design experiments that accurately measure its effects.
未来方向
There are a number of potential future directions for research on Lappl, including:
- Further studies on its anti-cancer properties, with a focus on identifying specific types of cancer that Lappl may be particularly effective against.
- Studies on its potential applications in the treatment of neurological disorders, with a focus on identifying the mechanisms by which Lappl exerts its neuroprotective effects.
- Studies on its effects on cardiovascular health, with a focus on identifying the optimal dosages and formulations for use in clinical settings.
- Studies on its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
Lappl is a naturally occurring compound that has been found to have a range of biochemical and physiological effects. It has been the subject of numerous scientific studies, and its potential applications in medicine and other fields are currently being explored. While there are still many unanswered questions about the exact mechanisms of action of Lappl, the available research suggests that it may have a range of therapeutic applications in the future.
合成方法
Lappl is typically extracted from the bark of the Lappl tree using a variety of methods, including solvent extraction and steam distillation. The resulting extract is then purified and concentrated to produce a highly potent form of Lappl.
科学研究应用
Lappl has been the subject of extensive scientific research, with studies exploring its potential applications in a range of fields. Some of the areas where Lappl has shown promise include:
- Cancer research: Lappl has been found to have anti-cancer properties, and is currently being studied as a potential treatment for a range of different types of cancer.
- Neurological disorders: Lappl has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
- Cardiovascular health: Lappl has been found to have a range of beneficial effects on cardiovascular health, including reducing inflammation and improving blood flow.
属性
CAS 编号 |
115464-33-0 |
|---|---|
产品名称 |
Lappl |
分子式 |
C33H35N5O4 |
分子量 |
565.7 g/mol |
IUPAC 名称 |
N-[1-(3-benzyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-1-oxopropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H35N5O4/c1-19(31(40)38-28(14-20-8-4-3-5-9-20)32(41)37-13-7-12-26(37)33(38)42)35-30(39)22-15-24-23-10-6-11-25-29(23)21(17-34-25)16-27(24)36(2)18-22/h3-6,8-11,15,17,19,22,26-28,34H,7,12-14,16,18H2,1-2H3,(H,35,39) |
InChI 键 |
LIASNZIDGPIYBA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1C(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
规范 SMILES |
CC(C(=O)N1C(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
同义词 |
(L-Ala,L-Phe,D-Phe)-isomer of N-(N-(lysergyl)-alanyl)-phenylalanyl-proline lactam LAPPL N-(N-(lysergyl)-Ala-)-Phe-Pro-lactam N-(N-(lysergyl)-alanyl)-phenylalanyl-proline lactam |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




